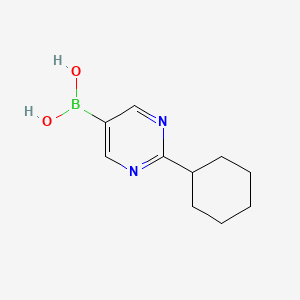

(2-Cyclohexylpyrimidin-5-yl)boronic acid

Description

(2-Cyclohexylpyrimidin-5-yl)boronic acid (CAS: 2225177-34-2) is a boronic acid derivative featuring a pyrimidine ring substituted with a cyclohexyl group at the 2-position and a boronic acid moiety at the 5-position. Its molecular formula is C₁₀H₁₅BN₂O₂, with a molar mass of 206.06 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize heteroarylpyrimidines, which are critical intermediates in medicinal chemistry and materials science .

Properties

Molecular Formula |

C10H15BN2O2 |

|---|---|

Molecular Weight |

206.05 g/mol |

IUPAC Name |

(2-cyclohexylpyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C10H15BN2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h6-8,14-15H,1-5H2 |

InChI Key |

LTXGQIDVYZXRRM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(N=C1)C2CCCCC2)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

The following table summarizes key structural analogs of (2-cyclohexylpyrimidin-5-yl)boronic acid, highlighting differences in substituents, properties, and applications:

Key Structural and Functional Differences :

Electron Effects: Methoxy and amino groups lower the pKa of boronic acids, facilitating diol complexation (e.g., glucose sensing) . Chlorine substituents (as in 4-chloro derivatives) increase electrophilicity, enhancing reactivity in Suzuki couplings .

Solubility and Pharmacokinetics: Amino-substituted analogs exhibit high aqueous solubility but suffer from peptide bond instability in vivo, necessitating structural modifications (e.g., urea scaffolds) . The cyclohexyl group may improve lipophilicity, aiding blood-brain barrier penetration in CNS-targeted therapies, though direct evidence is lacking .

Biological Activity: Peptide boronic acids with amino groups (e.g., bortezomib) are potent proteasome inhibitors but require stabilization against enzymatic degradation . Methoxy-substituted analogs are used in pH-responsive devices and glycan recognition due to their reversible diol binding .

Physicochemical Properties :

- Theoretical studies on (2-benzyloxy-pyrimidin-5-yl)boronic acid (a structural analog) reveal a dipole moment of 1.20–1.58 Debye and a HOMO-LUMO gap of ~5.3 eV, suggesting moderate electronic stability . The cyclohexyl variant likely exhibits similar properties but with reduced polarity due to its aliphatic substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.